Acetyltributylcitrat

Übersicht

Beschreibung

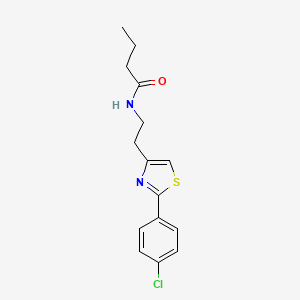

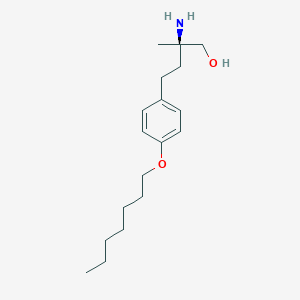

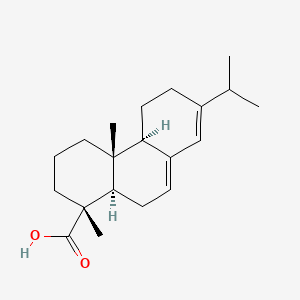

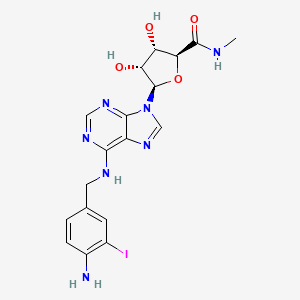

Acetyltributylcitrat ist eine organische Verbindung mit der chemischen Formel C20H34O8. Es ist eine farblose, geruchlose und ölige Flüssigkeit, die in den meisten organischen Lösungsmitteln löslich ist, aber eine geringe Löslichkeit in Wasser aufweist . This compound wird hauptsächlich als Weichmacher verwendet, d. h. es wird Materialien zugesetzt, um deren Flexibilität und Verarbeitbarkeit zu verbessern. Es gilt als sichere Alternative zu Phthalaten, von denen bekannt ist, dass sie schädliche Auswirkungen auf die Gesundheit haben .

Wissenschaftliche Forschungsanwendungen

Acetyltributylcitrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:

Chemie: Wird als Weichmacher bei der Herstellung von Polyvinylchlorid (PVC) und anderen Polymeren verwendet.

Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch seine Rolle als Weichmacher aus. Es interagiert mit Polymerketten, erhöht deren Flexibilität und verringert die Sprödigkeit . Auf molekularer Ebene kann this compound den Steroid- und Xenobiotik-Rezeptor (SXR) aktivieren, der wiederum die Expression von Cytochrom P450 3A4 (CYP3A4) reguliert, das am Xenobiotika- und Steroidhormonstoffwechsel beteiligt ist . Diese Aktivierung kann den Stoffwechsel von endogenen Steroidhormonen und verschreibungspflichtigen Medikamenten beeinflussen .

Wirkmechanismus

Target of Action

Acetyl tributyl citrate (ATBC) primarily targets the Steroid and Xenobiotic Receptor (SXR) . SXR is a nuclear receptor that is activated by various endogenous and exogenous chemicals, including steroids, bile acids, and prescription drugs . It is highly expressed in the liver and intestine, where it regulates Cytochrome P450 3A4 (CYP3A4) . CYP3A4 is an important enzyme that controls the metabolism of xenobiotics and endogenous steroid hormones .

Mode of Action

ATBC strongly activates both human and rat SXR . This activation leads to an increase in CYP3A4 messenger RNA (mRNA) levels and enzyme activity . The interaction between ATBC and its targets has been confirmed through molecular docking .

Biochemical Pathways

The activation of SXR by ATBC affects various biochemical pathways. The core targets of ATBC-induced toxicity are predominantly enriched in cancer signaling and neuroactive ligand receptor interaction pathways . This suggests that ATBC may modulate the apoptosis and proliferation of brain cancer cells, activate inflammatory signaling pathways, and regulate neuroplasticity .

Pharmacokinetics

ATBC is rapidly absorbed and eliminated in rats, with a bioavailability of 27.4% . Metabolic clearance may account for a significant portion of the total clearance of ATBC . This indicates that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability .

Result of Action

This suggests that ATBC specifically induces CYP3A in the intestine . As a result, ATBC may impact the occurrence and development of brain cancer and brain-related inflammation, and pose risks for cognitive impairment and neurodegeneration .

Action Environment

ATBC is an industrial plasticizer widely used in products such as food wrap, vinyl toys, and pharmaceutical excipients . The environment in which ATBC is present can influence its action, efficacy, and stability. For instance, exposure to plastic products containing ATBC and certain ATBC-overwhelmed environments may pose risks for the occurrence and development of prostatic diseases . Therefore, it is suggested that ATBC-containing products be used cautiously .

Biochemische Analyse

Biochemical Properties

ATBC is known to interact with the Steroid and Xenobiotic Receptor (SXR), which is activated by endogenous and exogenous chemicals including steroids, bile acids, and prescription drugs . SXR regulates cytochrome P450 3A4 (CYP3A4), which controls xenobiotic and endogenous steroid hormone metabolism . ATBC has been found to strongly activate human and rat SXR .

Cellular Effects

ATBC has been found to interfere with the growth and maintenance of neurons .

Molecular Mechanism

ATBC specifically induces CYP3A in the intestine by activating SXR . This suggests that ATBC may alter the metabolism of endogenous steroid hormones and prescription drugs .

Temporal Effects in Laboratory Settings

In a study conducted on type 2 diabetes (T2DM) mice, ATBC exposure (0, 2, 20, and 200 mg/kg/day) for 90 days confirmed that ATBC exposure aggravated the disorder of glycolipid metabolism and caused cognitive deficits in T2DM mice .

Dosage Effects in Animal Models

While ATBC is considered safe at dosages up to 1000 mg/kg/day, studies on its effects in sensitive populations, such as diabetic patients, are relatively rare . Prolonged exposure at seemingly safe concentrations has the potential to aggravate diabetes symptoms and cause brain tissue damage in T2DM mice .

Metabolic Pathways

ATBC is involved in the regulation of the cytochrome P450 3A4 (CYP3A4) pathway, which controls xenobiotic and endogenous steroid hormone metabolism .

Transport and Distribution

When administered intravenously, ATBC follows a two-compartment model, indicating slower distribution to tissues . Oral administration at higher doses leads to nonlinear elimination, making it difficult to calculate its elimination half-life .

Subcellular Localization

Given its role in activating the Steroid and Xenobiotic Receptor (SXR), it is likely that ATBC interacts with this receptor in the cell nucleus, where SXR is typically located .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Acetyltributylcitrat wird durch die Acetylierung von Tributylcitrat synthetisiert. Der Prozess beinhaltet die Reaktion von Citronensäuremonohydrat mit n-Butanol in Gegenwart eines Katalysators, typischerweise verdünnter Schwefelsäure . Die Reaktion wird bei einer Temperatur von 125-135 °C unter Stickstoff durchgeführt, um Oxidation zu vermeiden . Das Esterifizierungsprodukt wird dann einer Vakuumdestillation unterzogen, um Alkohol und Wasser zu entfernen, was zu rohem Tributylcitrat führt . Schließlich wird dem Rohprodukt Essigsäureanhydrid zugesetzt, um die Acetylierungsreaktion durchzuführen, gefolgt von Entsäuerung, Neutralisation, Waschen, Entfärbung und Dehydratisierung, um das fertige this compound-Produkt zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt einem ähnlichen Verfahren, jedoch in größerem Maßstab. Die wichtigsten Schritte umfassen die Veresterung von Citronensäure mit n-Butanol, gefolgt von der Acetylierung mit Essigsäureanhydrid . Der Prozess ist optimiert, um hohe Produktumwandlungsraten und Reinheitsgrade zu erreichen. Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um sicherzustellen, dass es die Industriestandards erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen

Acetyltributylcitrat durchläuft während seiner Synthese hauptsächlich Veresterungs- und Acetylierungsreaktionen . Es kann auch an Hydrolysereaktionen unter sauren oder basischen Bedingungen teilnehmen, was zum Abbau der Esterbindungen führt .

Häufige Reagenzien und Bedingungen

Veresterung: Citronensäuremonohydrat, n-Butanol, verdünnte Schwefelsäure, Stickstoffgas, Temperaturbereich von 125-135 °C.

Acetylierung: Essigsäureanhydrid, Vakuumdestillation, Neutralisationsmittel.

Hydrolyse: Saure oder basische Bedingungen, Wasser.

Hauptprodukte, die gebildet werden

Veresterung: Tributylcitrat.

Acetylierung: This compound.

Hydrolyse: Citronensäure, Butanol, Essigsäure.

Vergleich Mit ähnlichen Verbindungen

Acetyltributylcitrat wird oft mit anderen Weichmachern wie Diethylhexylphthalat (DEHP) und Diisononylphthalat (DINP) verglichen. Im Gegensatz zu diesen Phthalaten gilt this compound als ungiftig und umweltfreundlich . Weitere ähnliche Verbindungen sind:

Tributylcitrat: Vorläufer von this compound, wird als Weichmacher verwendet.

Acetyl Triethylcitrat: Ein weiterer ungiftiger Weichmacher mit ähnlichen Anwendungen.

Butyryl Trihexylcitrat: Wird aufgrund seiner hohen Kosten in bestimmten Anwendungen verwendet.

This compound zeichnet sich durch seine Balance aus Sicherheit, Wirksamkeit und Kosten aus, was es in verschiedenen Anwendungen zu einer bevorzugten Wahl macht .

Eigenschaften

IUPAC Name |

tributyl 2-acetyloxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCLKYGREBVARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026446 | |

| Record name | Acetyl tributyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a mild sweet odor; [HSDB], Liquid, colourless, slightly viscous liquid with very faint sweet herbaceous odour | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl tributyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tributyl acetylcitrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

331 °C at 732 mm Hg, Boiling Point: 326 °C (purity not stated), 172.00 to 173.00 °C. @ 1.00 mm Hg | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

204 °C, 113 °C - closed cup | |

| Record name | Acetyl tributyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5 mg/L, temp not specified, In water, 4.49 mg/L at 20 °C, In water, 1.7 mg/L at 25 °C, Soluble in organic solvents, 0.005 mg/mL, insoluble in water; soulble in alcohol; miscible in oil | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Tributyl acetylcitrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.046 at 25 °C, Distillation range: 172-174 °C (1 mm Hg); bulk density= 8.74 lb/gal (25 °C); combustible, 1.045-1.055 | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tributyl acetylcitrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/168/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

14.1 (Air = 1; 20 °C) | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000455 [mmHg], VP: 1 mm Hg at 173 °C | |

| Record name | Acetyl tributyl citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

77-90-7 | |

| Record name | Acetyl tributyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltributyl citrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl tributyl citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributyl O-acetylcitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLTRIBUTYL CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZBX0N59RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-80 °C | |

| Record name | ACETYL TRIBUTYL CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/656 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetyl tributyl citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of acetyl tributyl citrate?

A1: Acetyl tributyl citrate is commonly used as a plasticizer in various products, including:

- Food packaging: Due to its low migration rate into food, ATBC is often used in plastic kitchen wraps and films. []

- Pharmaceutical coatings: ATBC serves as a plasticizer in coatings for tablets and capsules to improve their flexibility and appearance. []

- Cosmetics: ATBC can be found in nail products at concentrations up to 7%. []

Q2: How does acetyl tributyl citrate affect the properties of poly(lactic acid) (PLA)?

A2: ATBC acts as a plasticizer for PLA, enhancing its flexibility and processability. Studies have shown that ATBC effectively reduces the glass transition temperature and melt viscosity of PLA, making it easier to mold and shape. [, ] This plasticization effect is attributed to the ability of ATBC to increase the free volume between polymer chains, thereby enhancing chain mobility.

Q3: Can acetyl tributyl citrate be used with other polymers besides PLA?

A3: Yes, ATBC exhibits compatibility with various other polymers, including:

- Polyvinyl chloride (PVC): ATBC is utilized as a plasticizer in PVC films and products, enhancing their flexibility and workability. [, ]

- Poly(vinyl alcohol) (PVA): Studies have demonstrated that ATBC, in combination with glycerol, can effectively plasticize starch/PVA blends, improving their flexibility and barrier properties for potential use in food packaging. []

- Poly(butylene adipate-co-terephthalate) (PBAT): ATBC has been investigated as a plasticizer for PLA/PBAT blends, further enhancing the flexibility and processability of these biodegradable materials. []

Q4: Is acetyl tributyl citrate considered safe?

A4: Acetyl tributyl citrate is generally recognized as safe when used within acceptable limits. Studies have indicated a relatively low toxicity profile, with no significant adverse effects observed in acute, short-term, subchronic, and chronic feeding studies in animals. []

Q5: What are the potential toxicological effects of ATBC?

A5: While ATBC is generally considered safe, some studies have raised concerns regarding potential adverse effects:

- Effects on ovarian function: Research on mice exposed to low levels of ATBC suggested potential detrimental effects on ovarian function, particularly a decrease in the number of ovarian follicles. Further investigation is needed to fully understand the implications of these findings. []

Q6: How is acetyl tributyl citrate metabolized and excreted?

A6: Following oral administration, ATBC is rapidly absorbed and metabolized, with approximately 99% being excreted. Intermediate metabolites include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, dibutyl citrate, and acetyl dibutyl citrate. [] A pharmacokinetic study in rats revealed that ATBC exhibits a short half-life and low bioavailability, suggesting rapid elimination from the body. []

Q7: What happens to acetyl tributyl citrate in the environment?

A7: ATBC can leach from plastic products into the environment, particularly into aquatic ecosystems. Research has identified marine bacteria capable of degrading ATBC, highlighting the potential for natural biodegradation. []

Q8: How does the biodegradability of acetyl tributyl citrate compare to that of traditional phthalates?

A8: While ATBC is biodegradable, studies suggest that it might degrade slower than some phthalates. A proteogenomic and metabolomic study indicated a lower biodegradation potential for ATBC compared to PAE plasticizers like DBP and DEHP. []

Q9: Are there any alternatives to acetyl tributyl citrate as a plasticizer?

A9: Yes, several alternatives to ATBC are being explored, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.